N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Catalog No.
S1785917
CAS No.
104390-56-9
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-...

CAS Number

104390-56-9

Product Name

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

IUPAC Name

2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

WFTHOCDLKYPFJX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O

Synonyms

2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is a compound characterized by its unique structural features, including a methoxyacetate group and a carboxy-6-methylphenyl moiety. Its molecular formula is C₁₄H₁₇N₀₆, with a molecular weight of 295.29 g/mol. This compound is often encountered as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior and biological interactions .

As N-MCA-MPA is a metabolite, it likely doesn't possess a specific biological function itself. Its significance lies in its role as a breakdown product of metalaxyl, which disrupts RNA synthesis in oomycete fungi, ultimately leading to cell death [].

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (N-(2-Methoxyacetyl)-N-(2-carboxy-6-methylphenyl)-alanine) is a metabolite of metalaxyl, an agricultural fungicide []. Metabolites are substances produced by the breakdown of a compound by an organism. In this case, the organism is likely a plant, fungus, or animal that has been exposed to metalaxyl.

Typical of amino acids and derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids to form amides.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

These reactions are fundamental in organic synthesis and can be utilized in further modifications of the compound for research and therapeutic applications.

Several methods can be employed for synthesizing N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine:

  • Starting Materials: The synthesis typically begins with commercially available amino acids and phenolic precursors.
  • Reagents: Common reagents include methoxyacetic anhydride for esterification and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
  • Procedure:
    • React the amino acid with methoxyacetic anhydride under controlled conditions to form the methoxyacetate derivative.
    • Introduce the 2-carboxy-6-methylphenyl group via amide coupling techniques.

Optimizing reaction conditions (temperature, solvent, and pH) is crucial for maximizing yield and purity.

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine finds applications in various fields:

  • Pharmaceutical Research: As a biochemical probe in proteomics and drug discovery.
  • Chemical Biology: Used in studying enzyme mechanisms and protein interactions due to its structural features.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules.

Its unique structure allows it to act as a versatile building block in organic synthesis.

Interaction studies involving N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine focus on its binding affinities with various biological targets. Preliminary studies suggest:

  • Protein Binding: Investigations into how this compound interacts with enzymes or receptors could reveal insights into its mechanism of action.
  • Molecular Docking Studies: Computational approaches may predict how this compound fits into active sites of target proteins, providing a basis for further experimental validation.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-(2-Carboxyphenyl)-alanineC₉H₉N₁O₂Lacks methoxyacetate; simpler structure
N-(4-Hydroxyphenyl)-N-methylalanineC₁₁H₁₃N₁O₂Contains hydroxyl instead of methoxy
4-Amino-N-(2-carboxyphenyl)butanoic acidC₁₁H₁₃N₂O₄Longer carbon chain; different functional groups

The uniqueness of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

295.10558726 g/mol

Monoisotopic Mass

295.10558726 g/mol

Heavy Atom Count

21

UNII

XC5YAV8FFJ

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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